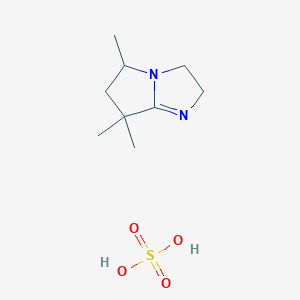![molecular formula C24H27N7O4 B15077386 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15077386.png)
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with a molecular formula of C24H27N7O4 and a molecular weight of 477.527 . This compound is known for its unique structure, which combines a benzaldehyde derivative with a purine hydrazone moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 4-(Dimethylamino)benzaldehyde with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with pyrroles and primary amines.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Undergoes nucleophilic substitution reactions, especially at the benzaldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acetic acid or sulfuric acid.
Major Products
The major products formed from these reactions include various Schiff bases, oxidized derivatives, and substituted benzaldehyde compounds .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Chemistry: Used in the synthesis of azo-azomethine dyes and molecular adducts.
Biology: Employed in chitinase assays and as a reagent for detecting pyrroles and primary amines.
Medicine: Investigated for its potential therapeutic properties due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with molecular targets through its functional groups. The benzaldehyde moiety can form Schiff bases with amines, while the purine hydrazone moiety can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: A simpler compound used in similar applications but lacks the purine hydrazone moiety.
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: A closely related compound with a different substituent on the purine ring.
Uniqueness
The uniqueness of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone lies in its combination of a benzaldehyde derivative with a purine hydrazone moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C24H27N7O4 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
8-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N7O4/c1-29(2)17-11-9-16(10-12-17)13-25-28-23-26-21-20(22(33)27-24(34)30(21)3)31(23)14-18(32)15-35-19-7-5-4-6-8-19/h4-13,18,32H,14-15H2,1-3H3,(H,26,28)(H,27,33,34)/b25-13- |
Clave InChI |
MTLFJYPNFUSUOJ-MXAYSNPKSA-N |
SMILES isomérico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)N(C)C)CC(COC4=CC=CC=C4)O |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CC(COC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-(Diethylamino)-2-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B15077381.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15077387.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077396.png)
